1-(2-Chlorophenyl)-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea
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Overview
Description
1-(2-CHLOROPHENYL)-3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)UREA typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the benzothiazole derivative with 2-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the methanesulfonyl group.
1-(2-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea: Contains a methyl group instead of a methanesulfonyl group.
Uniqueness
1-(2-CHLOROPHENYL)-3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)UREA is unique due to the presence of the methanesulfonyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity, stability, or interaction with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C15H12ClN3O3S2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-24(21,22)9-6-7-12-13(8-9)23-15(18-12)19-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
VDTFEDVKZYOAOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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